N-Carbamoyl-2-methyl benzene sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

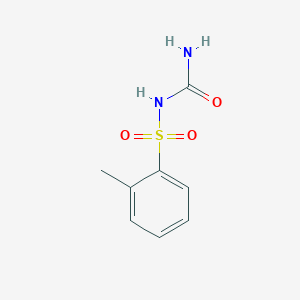

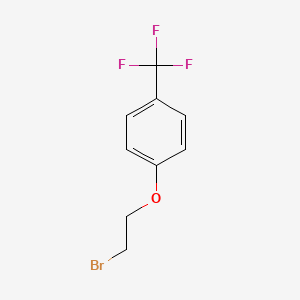

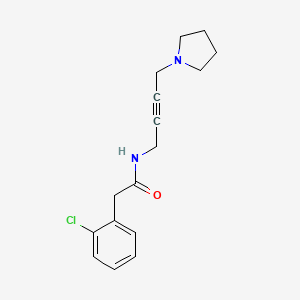

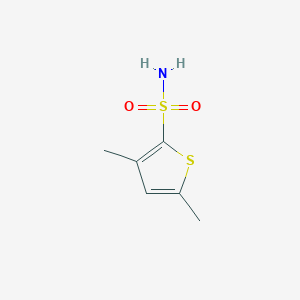

“N-Carbamoyl-2-methyl benzene sulfonamide” is a chemical compound with the molecular formula C8H10N2O3S . It has an average mass of 214.242 Da and a monoisotopic mass of 214.041214 Da . It is also known as Gliclazide Impurity 5 and Gliclazide Impurity 15 .

Synthesis Analysis

The synthesis of sulfonamides like “N-Carbamoyl-2-methyl benzene sulfonamide” can be achieved directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown a good functional group tolerance and is high yielding .Molecular Structure Analysis

The molecular structure of “N-Carbamoyl-2-methyl benzene sulfonamide” consists of a carbamoyl group (-CONH2) and a 2-methylbenzenesulfonyl group attached to an amine (NH2) group .Chemical Reactions Analysis

Sulfonamides, such as “N-Carbamoyl-2-methyl benzene sulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Physical And Chemical Properties Analysis

“N-Carbamoyl-2-methyl benzene sulfonamide” has a predicted density of 4.89±0.10 .Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamides are well-known for their inhibitory action on carbonic anhydrases, enzymes crucial for regulating pH and ion balance in various physiological processes. The inhibition of carbonic anhydrases has therapeutic applications in treating conditions like glaucoma, seizures, obesity, and certain types of cancer. Studies have explored sulfonamide compounds for their potential as carbonic anhydrase inhibitors, which could lead to new therapeutic agents (Carta et al., 2013).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, largely from pharmaceutical and agricultural use, has raised concerns due to their potential to promote antibiotic resistance and impact microbial populations. Research into the biodegradation of sulfonamides aims to understand and mitigate their environmental impact. This involves studying bacteria capable of degrading sulfonamide antibiotics, which is critical for developing strategies to clean sulfonamide-contaminated environments (Deng et al., 2018).

Antimicrobial and Antitumor Properties

Sulfonamides have a long history of use as antimicrobial agents, and ongoing research explores their potential in treating various infections. Additionally, some sulfonamides have shown promise in anticancer research, indicating a versatile therapeutic potential. The review by Azevedo-Barbosa et al. (2020) highlights the importance of sulfonamides in medicinal chemistry, including their antimicrobial, antitumor, and various other biological activities (Azevedo-Barbosa et al., 2020).

Advanced Drug Design and Discovery

The structural diversity and biological activity of sulfonamides have made them a focal point in drug discovery and design. Research continues to explore sulfonamides for developing new drugs with improved efficacy and lower toxicity for a range of diseases, including infectious diseases, cancer, and metabolic disorders. Zhao et al. (2018) review the significance of sulfur (SVI)-containing motifs, including sulfonamides, in the discovery of new therapeutic agents (Zhao et al., 2018).

Mechanism of Action

properties

IUPAC Name |

(2-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-4-2-3-5-7(6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTLRVQASCAGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbamoyl-2-methyl benzene sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)

![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)